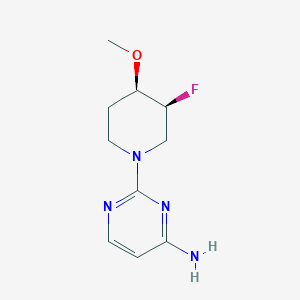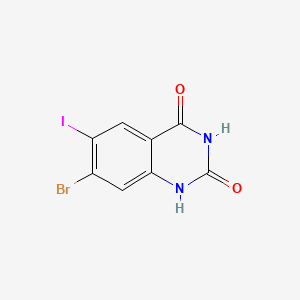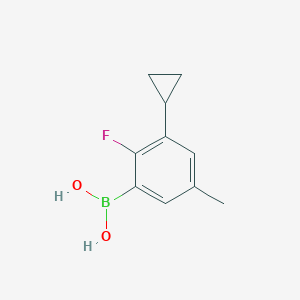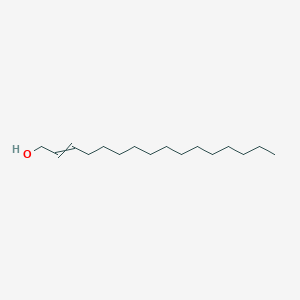![molecular formula C14H8Br2N2 B14095288 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene](/img/structure/B14095288.png)
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene is a complex organic compound with the molecular formula C14H8N2Br2 and a molecular weight of 364.04 g/mol . This compound is characterized by its unique tetracyclic structure, which includes two bromine atoms and two nitrogen atoms. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene typically involves multi-step organic reactions. The synthetic routes often include the bromination of precursor compounds under controlled conditions. Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to ensure high yield and purity .
Chemical Reactions Analysis
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The bromine atoms and nitrogen atoms in the compound play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene can be compared with other similar compounds such as:
- 4,12-Dibromo-1,9-diazatetracyclo[7.7.1.0{2,7}.0{10,15}]heptadeca-2,4,6,10,12,14-hexaene : Similar structure but with different substituents .
- 4,12-Dibromo-3,11-dimethyl-1,9-diazatetracyclo[7.7.1.0{2,7}.0{10,15}]heptadeca-2,4,6,10,12,14-hexaene : Contains additional methyl groups, which may affect its reactivity and applications .
These comparisons highlight the uniqueness of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0
Properties
Molecular Formula |
C14H8Br2N2 |
|---|---|
Molecular Weight |
364.03 g/mol |
IUPAC Name |
3,8-dibromo-5,10-dihydroindolo[3,2-b]indole |
InChI |
InChI=1S/C14H8Br2N2/c15-7-1-3-11-9(5-7)13-14(17-11)10-6-8(16)2-4-12(10)18-13/h1-6,17-18H |
InChI Key |
HVERKHUKERPSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C4=C(N3)C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-7'-((S)-Hydroxy(phenyl)methyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B14095208.png)

![3,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B14095228.png)
![8-(2-methoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14095231.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B14095239.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095257.png)


![1-(4-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14095273.png)
![7-Chloro-6-methyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095287.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14095295.png)
![zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B14095298.png)
